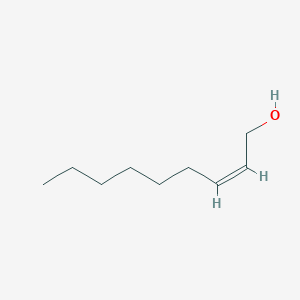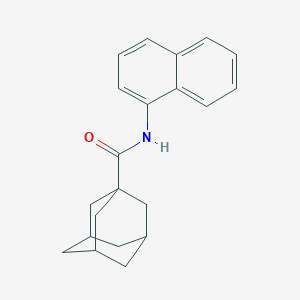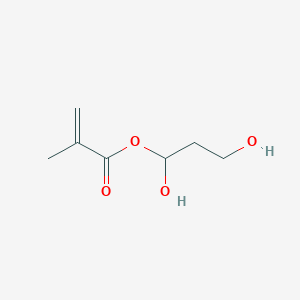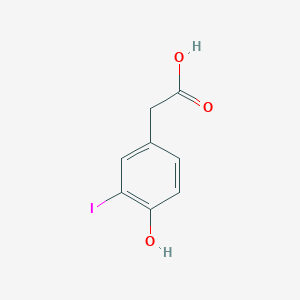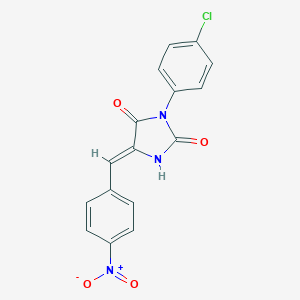
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of hydantoin and is commonly referred to as nitrophenyl hydantoin.
Applications De Recherche Scientifique
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. In agriculture, hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been investigated for its potential use as a pesticide. In materials science, this compound has been studied for its ability to form stable complexes with metal ions, which can be used in the development of new materials.
Mécanisme D'action
The mechanism of action of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Effets Biochimiques Et Physiologiques
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been shown to have various biochemical and physiological effects. Studies have reported that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been shown to inhibit the growth of various bacterial and fungal strains. In terms of its physiological effects, this compound has been reported to reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- in lab experiments is its ability to selectively target specific enzymes and pathways. Additionally, this compound has been shown to have low toxicity and high stability, which makes it a suitable candidate for various applications. However, one of the limitations of using hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for the study of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)-. One area of research is the development of new derivatives of this compound with improved properties such as increased solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- and its potential applications in various fields. Finally, the development of new methods for the synthesis of this compound may also be an area of future research.
Méthodes De Synthèse
The synthesis of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- involves the reaction of p-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide. This reaction results in the formation of p-chlorophenyl hydantoin, which is then treated with p-nitrobenzaldehyde in the presence of acetic anhydride to yield hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)-.
Propriétés
Numéro CAS |
111223-98-4 |
|---|---|
Nom du produit |
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- |
Formule moléculaire |
C16H10ClN3O4 |
Poids moléculaire |
343.72 g/mol |
Nom IUPAC |
(5Z)-3-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H10ClN3O4/c17-11-3-7-12(8-4-11)19-15(21)14(18-16(19)22)9-10-1-5-13(6-2-10)20(23)24/h1-9H,(H,18,22)/b14-9- |
Clé InChI |
OICCYDNIOIEXDL-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Synonymes |
(5Z)-3-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]imidazolidine-2, 4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Methoxyphenoxy)methyl]piperidine](/img/structure/B45683.png)
![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)
![5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B45687.png)
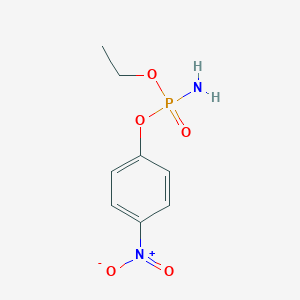
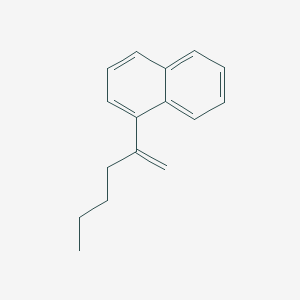
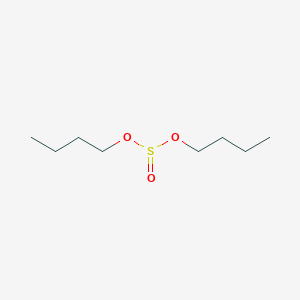
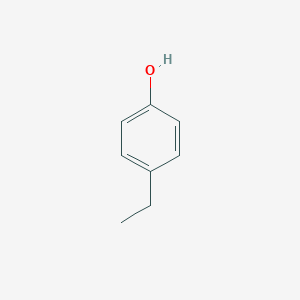
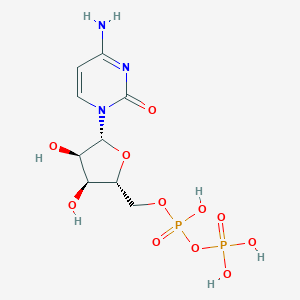
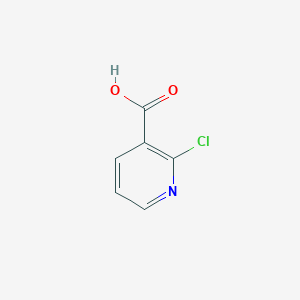
![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)
